Fenpropidin
Overview
Description
Fenpropidin is a piperidine fungicide widely used in agriculture to control fungal diseases in cereals. It is known for its effectiveness against powdery mildew and rusts.
Scientific Research Applications
Fenpropidin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively used to control plant diseases, making it a valuable tool in agricultural research . Additionally, this compound’s enantioselective properties have been studied for accurate residue monitoring and risk assessment .
Mechanism of Action
Target of Action
Fenpropidin is a widely employed chiral fungicide . The primary targets of this compound are the enzymes involved in the biosynthesis of the fungal cell membrane . These enzymes are crucial for the synthesis of ergosterol, the main sterol in the fungal cell membrane . Ergosterol is essential for maintaining the integrity and fluidity of the fungal cell membrane .
Mode of Action
It is known that this compound interacts with its targets, the enzymes involved in ergosterol biosynthesis, and inhibits their function . This inhibition disrupts the integrity of the fungal cell membrane, leading to the death of the fungal cell .
Biochemical Pathways
This compound affects the ergosterol biosynthesis pathway in fungi . Ergosterol is a key component of the fungal cell membrane. When the enzymes involved in ergosterol biosynthesis are inhibited by this compound, the production of ergosterol is reduced. This leads to a disruption in the structure and function of the fungal cell membrane, causing cell death .
Pharmacokinetics
It is known that the metabolism of this compound exhibits enantioselectivity, with the r-enantiomer being metabolized faster than the s-enantiomer .
Result of Action
The primary result of this compound’s action is the disruption of the fungal cell membrane due to the inhibition of ergosterol biosynthesis . This leads to the death of the fungal cell . The toxicity of the major metabolites of this compound is predicted to be stronger than the toxicity of this compound itself .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the degradation of this compound in soil has been found to be enantioselective, with a preference for the degradation of the R-enantiomer . This suggests that the environmental fate and efficacy of this compound can be influenced by the physical and chemical properties of the environment .
Safety and Hazards
Biochemical Analysis
Cellular Effects
Fenpropidin has been shown to have a neurotoxic potential in repeated dose studies, expressed as spinal cord demyelination at the maximum doses tested in a 90-day rat and 1-year dog study . It is also moderately toxic to most organisms and has some evidence to suggest it may be carcinogenic .
Molecular Mechanism
It has been suggested that the enantio-separation mechanism of the this compound enantiomers is revealed by molecular docking .
Temporal Effects in Laboratory Settings
This compound may be moderately persistent in soil systems and can also be persistent in water depending on local conditions . It is not expected to leach to groundwater . Storage stability of this compound has been demonstrated for a period of 24 months at -18 °C in commodities with high water and high acid content .
Metabolic Pathways
The metabolic pathway of this compound in cereals has been elucidated. Several routes of metabolism have been identified but the metabolic pattern in wheat grain and straw at plant maturity is clearly dominated by the parent compound .
Transport and Distribution
This compound is highly soluble in water and highly volatile, suggesting it can be easily transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fenpropidin involves multiple steps, starting with tert-butylbenzene as the raw material. The process includes acylation reactions and other steps to form the final product . One common method involves the use of acetonitrile, which is subsequently salted out from an aqueous matrix using magnesium sulfate and sodium chloride, followed by purification with dispersive solid-phase extraction cleanup .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Fenpropidin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also subject to enantioselective dissipation, where the R-(+)-fenpropidin enantiomer dissipates faster than the S-(-)-fenpropidin enantiomer .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetonitrile, magnesium sulfate, and sodium chloride. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, enantioselective dissipation in soil results in different half-lives for the enantiomers, with R-(+)-fenpropidin having a half-life of 19.8 days and S-(-)-fenpropidin having a half-life of 22.4 days .
Comparison with Similar Compounds
Similar Compounds: Fenpropidin is similar to other sterol biosynthesis inhibitors, such as fenpropimorph and amorolfine . These compounds also target the sterol biosynthetic pathway but may differ in their specific mechanisms and spectrum of activity.
Uniqueness: this compound’s uniqueness lies in its enantioselective properties and its effectiveness against a broad range of fungal pathogens. Its ability to control powdery mildew and rusts makes it a valuable fungicide in agricultural practices .
Properties
IUPAC Name |
1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N/c1-16(15-20-12-6-5-7-13-20)14-17-8-10-18(11-9-17)19(2,3)4/h8-11,16H,5-7,12-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNFYQILYYYUBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)CN2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058157 | |
Record name | Fenpropidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67306-00-7 | |
Record name | Fenpropidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67306-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenpropidin [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067306007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenpropidin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12728 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fenpropidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine, 1-[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENPROPIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/845XW54F31 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of fenpropidin in fungi?
A1: this compound, a piperidine fungicide, primarily targets two enzymes in the ergosterol biosynthesis pathway of fungi: sterol C14-reductase and sterol Δ8→Δ7-isomerase. [, ]
Q2: What are the downstream consequences of inhibiting these enzymes?
A2: Inhibition of these enzymes leads to the accumulation of specific sterol precursors, namely Δ8-sterols, and a significant depletion of ergosterol. [] This disruption in the sterol profile ultimately hinders fungal growth. []
Q3: Does the accumulation of ergosterol precursors contribute to fungitoxicity?
A3: Research suggests that both the depletion of ergosterol and the accumulation of Δ8-sterols play a role in the fungitoxic effect of this compound. []
Q4: Are there fungi that exhibit intrinsic resistance to this compound? If so, what is the mechanism?
A4: Yes, Fusarium graminearum exhibits intrinsic resistance to this compound. This resistance has been linked to the gene FgERG24B, which encodes a sterol C-14 reductase. Disruption of this gene leads to increased sensitivity to amine fungicides, including this compound. []
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided papers do not contain detailed spectroscopic data, one study mentions the use of electron circular dichroism and optical activity to confirm the absolute configuration of this compound enantiomers for the first time. []
Q6: How does the formulation of this compound impact its application?
A6: One study investigated the use of a polymer-based adjuvant (E3) in combination with this compound as an alternative to reduce agricultural oil usage in controlling black Sigatoka. []
Q7: Are there specific challenges related to the stability of this compound in formulations?
A7: One study highlights the need for specific polymers, such as polyoxyethylene and polyoxypropylene, in this compound formulations to ensure sufficient stability for commercial use. []
Q8: Does this compound exhibit enantioselectivity in its biological activity?
A8: Yes, studies have shown that the R-enantiomer of this compound exhibits greater antifungal activity against various plant pathogens compared to the S-enantiomer. [, ]
Q9: Has the relationship between the structure of this compound and its activity been investigated?
A9: Research has explored incorporating silicon into the structure of this compound and related morpholine antifungals. This modification resulted in sila-analogues with potent antifungal activity, with some exhibiting superior fungicidal potential compared to this compound itself. []
Q10: Does cross-resistance exist between this compound and other fungicides?
A10: Yes, cross-resistance has been observed between this compound and other morpholine fungicides like fenpropimorph, dodemorph, and tridemorph. [, , ]
Q11: What are the mechanisms behind this cross-resistance?
A11: Resistance mechanisms can involve modifications in the target enzymes, such as sterol C14-reductase and Δ8→Δ7-isomerase, reducing their binding affinity for these fungicides. [] Additionally, some resistant strains may exhibit reduced uptake or increased efflux of these compounds. []
Q12: What analytical methods are used to detect and quantify this compound?
A12: Gas chromatography coupled with mass spectrometry (GC-MS/MS) is a common technique used for the analysis of this compound residues in various matrices, including plants, beer by-products, and environmental samples. [, , ]
Q13: Has the determination of this compound enantiomers been investigated?
A13: Yes, researchers have developed an enantioselective GC-MS/MS method to quantify residues of this compound enantiomers in plant matrices. [] This method enabled the study of stereoselective metabolism of this compound in crops like grapes, sugar beets, and wheat. []
Q14: Are there methods to study the fate of this compound in the environment?
A14: One study employed the aerodynamic gradient method and inverse dispersion modeling to measure this compound volatilization from a wheat field. []
Q15: What is the environmental fate of this compound?
A15: this compound can volatilize from treated crops into the atmosphere. [] The rate of volatilization is influenced by factors like temperature, formulation, and the state of the residue on plant foliage. []
Q16: What is the environmental impact of this compound volatilization?
A16: While the study did not specifically assess the environmental impact, it highlighted the importance of understanding pesticide volatilization for accurate risk assessments. []
Q17: Have any studies investigated the toxicity of this compound on non-target organisms?
A17: One study used the sea urchin embryo test to assess the toxicity of wastewater treatment plant effluents and identified this compound as one of the contributing compounds to embryo growth inhibition and skeleton malformations. []
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